molecular formula C16H14BrN3O2 B2640987 2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034292-26-5

2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2640987
CAS No.: 2034292-26-5
M. Wt: 360.211
InChI Key: FYQKYIBVXXVFGK-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is an organic compound that features a benzamide core substituted with a bromo group and a pyrazole ring linked to a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The furan and pyrazole rings can participate in oxidation and reduction reactions, altering their electronic properties.

    Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromo group.

    Oxidation: Formation of oxidized derivatives of the furan and pyrazole rings.

    Reduction: Formation of reduced derivatives with altered electronic properties.

Scientific Research Applications

2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand the interaction of pyrazole and furan-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromo group and the heterocyclic rings can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is unique due to the presence of both a pyrazole and a furan ring, which can confer distinct electronic and steric properties. This makes it a versatile intermediate for the synthesis of a wide range of compounds with potential biological activity.

Properties

IUPAC Name

2-bromo-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c17-15-4-2-1-3-14(15)16(21)18-6-7-20-10-13(9-19-20)12-5-8-22-11-12/h1-5,8-11H,6-7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQKYIBVXXVFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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